
(2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide is a chemical compound with a unique structure that includes a chloroacetyl group and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide typically involves the reaction of a pyrrole derivative with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis can produce carboxylic acids and amines .
Applications De Recherche Scientifique
(2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of (2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile: This compound has a similar structure but includes a nitrile group instead of a carboxamide group.
(2S)-1-(Chloroacetyl)-2-pyrrolidinecarboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
Uniqueness
(2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
637018-79-2 |
|---|---|
Formule moléculaire |
C7H9ClN2O2 |
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
(2S)-1-(2-chloroacetyl)-2,5-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C7H9ClN2O2/c8-4-6(11)10-3-1-2-5(10)7(9)12/h1-2,5H,3-4H2,(H2,9,12)/t5-/m0/s1 |
Clé InChI |
MZDGWSZDVNMGRC-YFKPBYRVSA-N |
SMILES isomérique |
C1C=C[C@H](N1C(=O)CCl)C(=O)N |
SMILES canonique |
C1C=CC(N1C(=O)CCl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




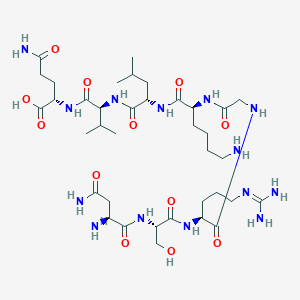
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-](/img/structure/B12597141.png)
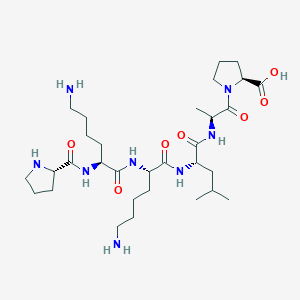
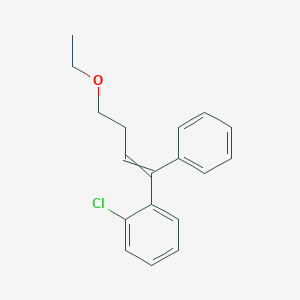
![Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]-](/img/structure/B12597164.png)
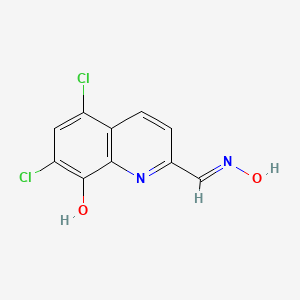
![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
![2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal](/img/structure/B12597188.png)
![2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12597202.png)
![4-[2-tert-Butoxy(oxo)acetamido]benzoic acid](/img/structure/B12597206.png)
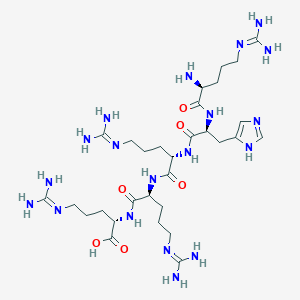
![N-Butyl-N'-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12597218.png)
